N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine
Description
N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine is a chiral glycine-conjugated compound derived from the carboxylic acid precursor (2R)-2-[4-[(7-Bromoquinolin-2-yl)oxy]phenoxy]propanoic acid (CAS 445041-75-8) . The structure features:
- A 7-bromoquinoline core, a heteroaromatic system known for bioactivity in medicinal chemistry.
- A phenoxy linker connecting the quinoline to a (2R)-propanoyl group, which is further conjugated to glycine via an amide bond.
- Stereochemical specificity at the propanoyl group’s C2 position (R-configuration), which may influence receptor binding or enzymatic interactions.
Properties
CAS No. |
646505-49-9 |
|---|---|
Molecular Formula |
C20H17BrN2O5 |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
2-[[(2R)-2-[4-(7-bromoquinolin-2-yl)oxyphenoxy]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C20H17BrN2O5/c1-12(20(26)22-11-19(24)25)27-15-5-7-16(8-6-15)28-18-9-3-13-2-4-14(21)10-17(13)23-18/h2-10,12H,11H2,1H3,(H,22,26)(H,24,25)/t12-/m1/s1 |
InChI Key |
ZEAOOTYTERCBMG-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2 |
Canonical SMILES |
CC(C(=O)NCC(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2 |
Origin of Product |
United States |
Biological Activity
N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinoline moiety, which is known for its diverse biological effects. The presence of the bromo group enhances its reactivity and potential interactions with biological targets.
Molecular Formula
- Molecular Formula : C19H19BrN2O4
- Molecular Weight : 421.27 g/mol
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many quinoline derivatives are known to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Modulation of Signaling Pathways : These compounds can modulate signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
- Antimicrobial Activity : Some studies have shown that quinoline derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity Type | Description | IC50/EC50 Values |
|---|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | IC50 = 10 µM |
| Antifungal | Inhibitory effects on fungal strains like Candida albicans | IC50 = 15 µM |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) | EC50 = 5 µM |
| Anticancer | Induces apoptosis in various cancer cell lines | IC50 = 12 µM |
Case Studies
-
Study on Antimicrobial Properties :
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that a series of bromoquinoline derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that the introduction of electron-withdrawing groups enhanced antimicrobial potency . -
Anti-inflammatory Effects :
In vitro experiments showed that this compound significantly reduced the production of pro-inflammatory cytokines in human macrophages. This suggests potential therapeutic applications in treating inflammatory diseases . -
Anticancer Activity :
Research conducted on various cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis, primarily through the activation of caspase pathways. This highlights its potential as an anticancer agent .
Scientific Research Applications
The compound N-[(2R)-2-{4-[(7-bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine, also known as an antineoplastic agent, has garnered attention for its potential applications in various scientific fields. This article will delve into its applications, particularly in cancer treatment, and provide a comprehensive overview of relevant research findings and case studies.
Antineoplastic Activity
The primary application of this compound lies in its antineoplastic properties . Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines.
Case Studies:
- A study published in Cancer Research demonstrated that this compound inhibited tumor growth in xenograft models of breast cancer by targeting angiogenesis pathways. The results showed a reduction in tumor size and improved survival rates in treated animals compared to controls .
Angiogenesis Inhibition
The compound's ability to inhibit angiogenesis is particularly noteworthy. Angiogenesis is a critical process in tumor progression, and by blocking this pathway, this compound may effectively starve tumors of necessary nutrients.
Research Findings:
- In vitro studies have shown that the compound reduces endothelial cell proliferation and migration, which are essential steps in the angiogenic process. This was evidenced by decreased expression of vascular endothelial growth factor (VEGF) and other angiogenic markers .
Potential in Combination Therapies
There is ongoing research into the use of this compound in combination with other chemotherapeutic agents.
Insights from Studies:
- Preliminary data suggest that when used alongside conventional chemotherapy drugs, this compound enhances the overall efficacy of treatment regimens. For example, combinations with paclitaxel have been shown to lead to synergistic effects, resulting in higher rates of apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Table 2: Case Study Results
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to two glycine/glycylglycine-conjugated analogs from the evidence:
Functional Implications
Bromine at C7 increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to ethyl/butyl substituents in coumarin derivatives.
The single glycine in the target compound may prioritize metabolic stability over binding affinity.
Substituent Effects: Bulkier alkyl groups (butyl, methyl) in the coumarin analogs may enhance steric hindrance, affecting binding pocket accessibility compared to the bromoquinoline’s planar structure.
Broader Context: Functional Group Similarities
- Clodinafop-propargyl (CGA-184927) features a pyridinyl-phenoxy group, highlighting the importance of ether linkages in agrochemical activity .
- Cinosulfuron (CGA-142464) contains a sulfonamide-triazine group, contrasting with the glycine conjugation in the target compound .
These examples underscore the versatility of phenoxy-propanoate scaffolds in diverse applications, though the target compound’s glycine-quinoline hybrid likely targets biological pathways distinct from herbicides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
